3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound with a unique structure that includes a triazino-purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the triazino-purine core, followed by the introduction of the methyl, methylallyl, and phenethyl groups. Common reagents used in these reactions include various alkylating agents, bases, and solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved often include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- Methyl [3,9-dimethyl-7-(3-methylbutyl)-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetate
- 2-(7-Benzyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
Uniqueness
3,9-dimethyl-7-(2-methylallyl)-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is unique due to its specific substitution pattern and the presence of the phenethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H24N6O2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
3,9-dimethyl-7-(2-methylprop-2-enyl)-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C21H24N6O2/c1-14(2)12-26-19(28)17-18(24(4)21(26)29)22-20-25(17)13-15(3)23-27(20)11-10-16-8-6-5-7-9-16/h5-9H,1,10-13H2,2-4H3 |
InChI Key |
WLTZQXNWURWIRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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